molecular formula C12H20N2O3 B13898980 Tert-butyl (1-(cyclopropanecarbonyl)azetidin-3-yl)carbamate

Tert-butyl (1-(cyclopropanecarbonyl)azetidin-3-yl)carbamate

Cat. No.: B13898980
M. Wt: 240.30 g/mol
InChI Key: AFSOTCJQMHQWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Boc-amino)-1-azetidinylmethanone is a compound that features a unique structure combining a Boc-protected amino group, an azetidine ring, and a cyclopropyl group

Chemical Reactions Analysis

3-(Boc-amino)-1-azetidinylmethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Boc-amino)-1-azetidinylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-1-azetidinylmethanone involves its interaction with molecular targets and pathways within biological systems. The Boc-protected amino group can be deprotected under specific conditions, allowing the compound to interact with enzymes and receptors. The azetidine ring and cyclopropyl group contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical processes .

Comparison with Similar Compounds

3-(Boc-amino)-1-azetidinylmethanone can be compared with other similar compounds, such as:

The uniqueness of 3-(Boc-amino)-1-azetidinylmethanone lies in its combination of a Boc-protected amino group, an azetidine ring, and a cyclopropyl group, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-(cyclopropanecarbonyl)azetidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)13-9-6-14(7-9)10(15)8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSOTCJQMHQWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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